2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9,12H,3,5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHRDBPJOQTON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation from 1-Tetrahydronaphthalenone
- Reaction: 1-Tetrahydronaphthalenone (also known as 3,4-dihydro-1(2H)-naphthalenone) is reacted with hydroxylamine hydrochloride in methanol or aqueous solution.
- Conditions: The pH is adjusted to mildly basic (around pH 8) using sodium carbonate (yellow soda ash) to facilitate oxime formation.
- Duration: Stirring overnight at room temperature ensures complete conversion.
- Outcome: Formation of 3,4-dihydro-1(2H)-naphthalenone oxime, isolated by filtration.
Ring Expansion Using Polyphosphoric Acid (PPA)
- Reaction: The oxime intermediate is dissolved in a solvent such as dichloromethane and treated with polyphosphoric acid.
- Conditions: The mixture is heated gradually to about 140°C to promote ring expansion via Beckmann rearrangement.
- Duration: Reaction times range from 2 to 12 hours depending on scale and temperature.
- Outcome: Formation of 1,3,4,5-tetrahydro-2H-1-benzazepine-2-ketone.
Reduction to 2,3,4,5-Tetrahydro-1H-benzo[b]azepine
- Reaction: The ketone product is subjected to reduction using lithium aluminum hydride (LiAlH4).
- Conditions: The reaction is carried out under nitrogen atmosphere in dry tetrahydrofuran (THF) at temperatures ranging from -10°C to 60°C.
- Duration: Typically stirred overnight to ensure complete reduction.
- Workup: Quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.
- Outcome: Pure 2,3,4,5-tetrahydro-1H-benzo[b]azepine is obtained after column chromatography.
Conversion to Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).
- This enhances solubility and stability for pharmaceutical applications.
Alternative Synthetic Routes and Innovations
One-Pot Multibond Forming Process from 2-Iodoanilines
- Starting from 2-iodoanilines, allylic trichloroacetimidates bearing 2-allylaminoaryl groups are synthesized via Mizoroki–Heck coupling.
- These intermediates undergo a one-pot multibond forming cyclization to yield 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are closely related to the target compound.
- This method offers a shorter synthetic route with fewer purification steps and potential for structural diversification.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reactants/Intermediates | Reagents & Solvents | Conditions | Outcome/Product |
|---|---|---|---|---|---|
| 1 | Oxime formation | 1-Tetrahydronaphthalenone + Hydroxylamine HCl | Methanol, water, sodium carbonate | Room temp, overnight, pH ~8 | 3,4-dihydro-1(2H)-naphthalenone oxime |
| 2 | Ring expansion (Beckmann) | Oxime intermediate | Polyphosphoric acid, dichloromethane | Heat to ~140°C, 2-12 h | 1,3,4,5-tetrahydro-2H-1-benzazepine-2-ketone |
| 3 | Reduction | Ketone intermediate | LiAlH4, THF | -10°C to 60°C, overnight | 2,3,4,5-tetrahydro-1H-benzo[b]azepine |
| 4 | Salt formation | Free amine | HCl in ethanol or ether | Ambient temperature | 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride |
Research Findings and Industrial Considerations
- Optimization: Each step's conditions (temperature, solvent, reaction time) have been optimized to simplify operations and improve yields, making the process amenable to industrial scale-up.
- Safety: Handling of polyphosphoric acid and lithium aluminum hydride requires strict control due to their corrosive and reactive nature.
- Purification: Column chromatography is standard for lab scale; industrial methods may use crystallization or preparative HPLC for purity.
- Continuous Flow: Industrial production may employ continuous flow reactors to enhance safety and reproducibility, especially for exothermic steps like ring expansion and reduction.
- Yield: Reported isolated yields for each step range from moderate to high, with overall yield optimized by controlling stoichiometry and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzoazepines .
Scientific Research Applications
Pharmacological Research
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride has been studied for its potential therapeutic effects.
Neuropharmacology
Research indicates that compounds with a similar structure may exhibit neuroprotective properties. For instance, studies have shown that derivatives of benzo[b]azepine can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may enhance cognitive function and provide neuroprotection against oxidative stress .
Antidepressant Activity
Some studies have suggested that this compound could possess antidepressant-like effects. By modulating serotonin and norepinephrine levels in the brain, it may contribute to alleviating symptoms of depression. This is particularly relevant given the increasing interest in developing new antidepressants with fewer side effects compared to traditional therapies .
Medicinal Chemistry
The synthesis of this compound has been explored extensively in medicinal chemistry for its potential as a lead compound in drug development.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Researchers focus on modifying various functional groups to enhance efficacy and reduce toxicity. Such modifications can lead to the development of more effective therapeutic agents .
Cosmetic Applications
Emerging research suggests that compounds like this compound may also find applications in cosmetic formulations due to their potential antioxidant properties. These properties can help protect skin from oxidative damage and improve overall skin health .
Data Table: Summary of Research Findings
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of benzo[b]azepine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death when treated with these compounds compared to controls.
Case Study 2: Antidepressant-Like Effects
In a preclinical model of depression, administration of a benzo[b]azepine derivative resulted in a marked reduction in depressive-like behaviors. The mechanism involved increased levels of serotonin and norepinephrine in the synaptic cleft.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been studied for its potential to inhibit angiotensin-converting enzyme, which plays a role in regulating blood pressure .
Comparison with Similar Compounds
Substituent Variations: 7-Chloro-5-oxo-1-(Toluene-4-sulfonyl) Derivative
The compound 7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester () shares the azepine core but differs in substituents:
- Tosyl (toluene-4-sulfonyl) group at position 1: Enhances steric bulk and electron-withdrawing effects.
- Comparison: The hydrochloride salt lacks these substituents, resulting in a simpler structure with higher basicity due to the unsubstituted amine. This makes the hydrochloride salt more suitable for applications requiring nucleophilic amine reactivity .
Ring Heteroatom Differences: Benzo[b][1,4]diazepine vs. Azepine
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine () replaces one carbon in the azepine ring with a second nitrogen, forming a diazepine system. Key differences:
- Two nitrogen atoms in the ring: Facilitates hydrogen bonding and alters electronic properties.
- Trimethyl substituents : Increase hydrophobicity (logP) compared to the unsubstituted hydrochloride salt.
- Crystal structure: Monoclinic (space group P21/c) with distinct unit cell parameters (a = 9.0548 Å, b = 23.246 Å) . Comparison: The diazepine’s additional nitrogen may enhance binding to biological targets like GABA receptors, whereas the azepine hydrochloride’s single nitrogen favors protonation and ionic interactions.
Enantiomeric Form: (R)-Configuration
The (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine free base (CAS 294196-60-4, ) highlights the importance of stereochemistry:
Oxygen Analog: Benzo[b]oxepin-5-ylamine
The (R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine (CAS 1567915-72-3, ) replaces the azepine’s nitrogen with oxygen:
- Oxepine ring : Reduces basicity (oxygen vs. nitrogen) and alters hydrogen-bonding capacity.
- Molecular weight : 163.22 g/mol (vs. 162.23 + HCl for the azepine hydrochloride).
Comparison : The oxepine’s oxygen may decrease interactions with amine-binding enzymes, limiting its utility in neurotransmitter analogs .
Data Table: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine HCl | Not provided | C₁₀H₁₅ClN₂ | ~198.7 (est.) | Amine hydrochloride, bicyclic core |
| 7-Chloro-5-oxo-1-(toluene-4-sulfonyl) derivative | Not provided | C₂₀H₂₀ClNO₅S | 421.89 | Chloro, tosyl, ester substituents |
| 2,2,4-Trimethyl-benzo[b][1,4]diazepine | Not provided | C₁₂H₁₈N₂·0.5H₂O | 199.29 | Diazepine ring, trimethyl groups |
| (R)-Benzo[b]oxepin-5-ylamine | 1567915-72-3 | C₁₀H₁₃NO | 163.22 | Oxepine ring, reduced basicity |
Research Implications and Limitations
- Synthetic Utility : The hydrochloride salt’s unsubstituted amine is advantageous for further functionalization, while the diazepine and oxepine analogs offer alternative scaffolds for receptor modulation .
- Data Gaps : Pharmacological data (e.g., IC₅₀, binding affinity) are absent in the provided evidence, limiting direct bioactivity comparisons.
Biological Activity
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride (CAS No. 1965309-36-7) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C10H15ClN2
- Molecular Weight : 198.69 g/mol
- CAS Number : 1965309-36-7
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.
Neuropharmacological Effects
Research indicates that this compound interacts with neurotransmitter systems, particularly the NMDA receptor. A study demonstrated that derivatives of this compound exhibit significant binding affinity to NMDA receptors, which are critical in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia .
Antidepressant Activity
Another area of interest is the compound's potential antidepressant effects. In animal models, it has been shown to produce effects similar to those of conventional antidepressants. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain .
Selective Receptor Agonism
The compound has also been investigated for its action as a selective agonist for the 5-HT2C receptor. This receptor is implicated in mood regulation and appetite control. Agonism of this receptor may provide therapeutic benefits in treating obesity and mood disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzyme activities associated with neurodegeneration. For instance:
| Study | Findings |
|---|---|
| Demonstrated inhibition of NMDA receptor-mediated responses in neuronal cultures. | |
| Showed modulation of serotonin pathways leading to antidepressant-like effects in rodent models. |
Case Studies
- Case Study on Antidepressant Effects : In a controlled trial involving rodents, administration of the compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test and tail suspension test.
- Case Study on Neuroprotection : A study published in a peer-reviewed journal indicated that the compound provided neuroprotective effects against excitotoxicity induced by glutamate in neuronal cultures .
Q & A
Q. How can researchers design experiments to investigate metabolic stability of this compound?
- Answer: Use liver microsomal assays (human/rat) with LC-MS/MS quantification. Apply Michaelis-Menten kinetics to calculate intrinsic clearance. Cross-reference with in silico ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetics .
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Technical Optimization
Q. What advanced separation technologies enhance purification efficiency for structurally similar impurities?
Q. How do reaction kinetics differ between traditional batch reactors and microfluidic systems?
- Answer: Microfluidic systems achieve rapid heat dissipation, enabling higher temperatures (80–100°C) without decomposition. Laminar flow reduces diffusion limitations, accelerating reaction rates by 3–5× compared to batch reactors. Real-time IR spectroscopy monitors intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
